

Application Notes & Protocols: (2-Chloro-ethyl)-methyl-amir

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Compound of Interest

Compound Name: (2-CHLORO-ETHYL)-METHYL-AMINE
CAS No.: 32315-92-7
Cat. No.: B1584831

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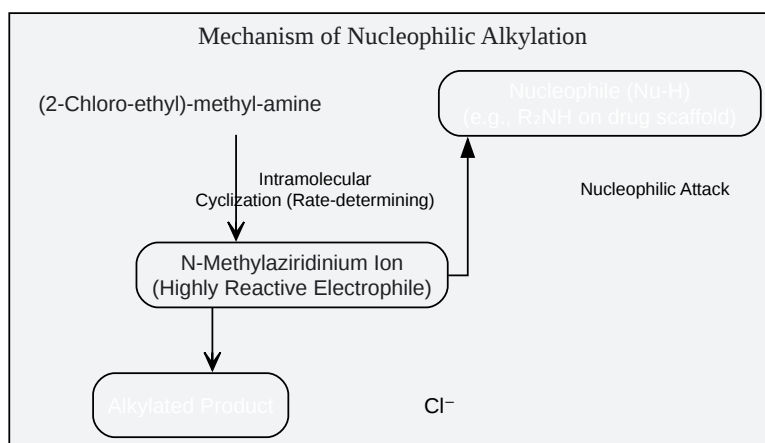
Introduction: The Strategic Role of (2-Chloro-ethyl)-methyl-amine

(2-Chloro-ethyl)-methyl-amine is a monofunctional alkylating agent belonging to the nitrogen mustard class of compounds.^[1] While its bifunctional ; monofunctional nature of (2-Chloro-ethyl)-methyl-amine makes it a valuable and precise building block in modern pharmaceutical synthesis.^{[1][2]} It complex molecular scaffolds.^[1] This structural motif is a common feature in a variety of pharmacologically active agents, including antihistamines and

The reactivity of this compound is governed by the intramolecular cyclization to a highly reactive aziridinium ion intermediate, which readily reacts with application in multi-step drug synthesis. This guide provides an in-depth look at the mechanistic underpinnings, practical applications, and detailed pr setting.

I. Core Reactivity: The Aziridinium Ion Mechanism

The cornerstone of (2-Chloro-ethyl)-methyl-amine's utility is its ability to form a strained, three-membered aziridinium cation via intramolecular cycliz the rate-determining step for its alkylating action.^[1] The resulting aziridinium ion is a potent electrophile, primed for attack by a wide range of nucleop on a core scaffold (e.g., phenothiazine, piperazine, or aniline derivatives), leading to the formation of a stable carbon-nitrogen bond.



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Caption: Workflow for the synthesis of a phenothiazine derivative.

Protocol 1: Synthesis of 10-(2-(Methylamino)ethyl)-10H-phenothiazine

Materials:

- Phenothiazine (1.0 eq)
- **(2-Chloro-ethyl)-methyl-amine** hydrochloride (1.1 eq)
- Sodium amide (NaNH₂) (2.2 eq)
- Anhydrous Toluene
- Deionized Water
- Saturated Sodium Chloride Solution (Brine)

- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add phen
- **Deprotonation:** Carefully add sodium amide (2.2 eq) to the suspension in portions under a positive pressure of nitrogen. Heat the mixture to reflux f dark green or brown.
- **Alkylation:** Add **(2-Chloro-ethyl)-methyl-amine** hydrochloride (1.1 eq) to the reaction mixture in portions. Caution: Gas evolution (HCl reacting with Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of deionized water to decom
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) ar
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure usi
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford th

IV. Application in Antihistamine Synthesis

Many first-generation H1 antihistamines, such as Mepyramine (Pyrilamine), contain an ethylenediamine backbone. [3]4-methyl-amine is an ideal reag appropriate aromatic or heteroaromatic core. The following is a general protocol for the final step in the synthesis of a Mepyramine analogue.

Protocol 2: N-Alkylation of an Aminopyridine Derivative

Context: This protocol describes the reaction of N-(4-methoxybenzyl)pyridin-2-amine with **(2-Chloro-ethyl)-methyl-amine**. This is a key step in buildi

- N-(4-methoxybenzyl)pyridin-2-amine (1.0 eq)
- **(2-Chloro-ethyl)-methyl-amine** hydrochloride (1.2 eq)
- Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq) or Triethylamine (TEA) (3.0 eq)
- Anhydrous Dimethylformamide (DMF) or Ethanol
- Ethyl Acetate
- Deionized Water

Procedure:

- **Reaction Setup:** In a dry flask under a nitrogen atmosphere, dissolve N-(4-methoxybenzyl)pyridin-2-amine (1.0 eq) in anhydrous DMF.
- **Deprotonation:** Cool the solution in an ice bath (0 °C). Add Sodium Hydride (2.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir the mixture minutes.
- **Alkylation:** Add **(2-Chloro-ethyl)-methyl-amine** hydrochloride (1.2 eq) to the solution and heat the reaction mixture to 60-80 °C. Stir for 4-6 hours,
- **Alternative Base System:** Alternatively, the reaction can be performed by refluxing the starting materials in absolute ethanol with Triethylamine (TEA) with water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

- Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and
- Purification: Purify the resulting crude oil via column chromatography to yield the desired tertiary amine product.

V. Summary of Reagent Properties

Property	Value
Molecular Formula	C ₃ H ₈ ClN
Molecular Weight	93.56 g/mol
Appearance	Typically handled as the hydrochloride salt, a white crystalline powder. [6]
Reactivity Class	Monofunctional Alkylating Agent [1]
Key Intermediate	N-Methylaziridinium Ion [1]

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